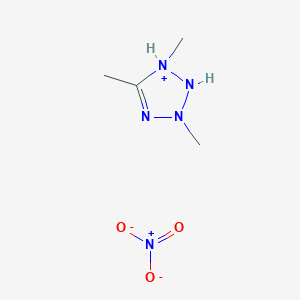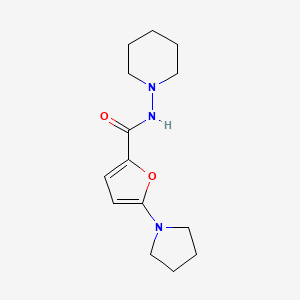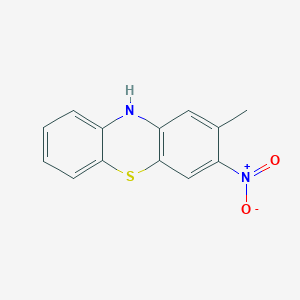![molecular formula C22H22O5 B14211208 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane CAS No. 828940-42-7](/img/structure/B14211208.png)
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, featuring a benzyloxy group and three methoxy groups attached to the naphthalene ring, along with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then functionalized with benzyloxy and methoxy groups. The final step involves the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often include the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce diols.
Scientific Research Applications
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzyloxy and methoxy groups may also contribute to its activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)naphthalene: Lacks the oxirane ring but has similar benzyloxy and methoxy substitutions.
4,7,8-Trimethoxynaphthalene: Similar methoxy substitutions but lacks the benzyloxy group and oxirane ring.
2-(Benzyloxy)-4,7,8-trimethoxynaphthalene: Similar structure but without the oxirane ring.
Uniqueness
2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane is unique due to the presence of both the oxirane ring and the specific pattern of benzyloxy and methoxy substitutions. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
828940-42-7 |
|---|---|
Molecular Formula |
C22H22O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4,7,8-trimethoxy-5-phenylmethoxynaphthalen-2-yl)oxirane |
InChI |
InChI=1S/C22H22O5/c1-23-17-10-15(20-13-27-20)9-16-21(17)18(11-19(24-2)22(16)25-3)26-12-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3 |
InChI Key |
AAWRXGIOFUADSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)C4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
![Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate](/img/structure/B14211189.png)

![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)



